N'-[(Z)-(4-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide
Description
1 Structural Characterization
IUPAC Nomenclature and Systematic Identification
The compound is systematically named N'-[(Z)-(4-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide . This name reflects:
- Parent structure : Benzenecarbohydrazide (C₆H₅CONHNH₂).
- Substituents :
- Two 2,2,2-trifluoroethoxy groups at positions 2 and 5 of the benzene ring.
- A hydrazone linkage formed between the hydrazide’s amine and 4-methoxybenzaldehyde, resulting in a Z-configuration (cis arrangement of substituents around the C=N bond).
The Z-configuration is denoted by the priority order of substituents on either side of the hydrazone bond: the 4-methoxyphenyl group and the trifluoroethoxy-substituted benzene.
Molecular Geometry and Conformational Analysis
The compound’s geometry is influenced by:
- Planar hydrazone group : The C=N bond restricts rotation, enforcing a planar arrangement between the 4-methoxyphenyl and benzene rings.
- Trifluoroethoxy substituents : Electron-withdrawing effects from the CF₃ groups induce partial double bond character in the C-O bonds, increasing electron deficiency at the benzene ring.
- Steric interactions : Bulky trifluoroethoxy groups at positions 2 and 5 may adopt a meta-para arrangement to minimize steric strain, though this is speculative without crystallographic data.
The Z-configuration ensures maximal conjugation between the hydrazone’s π-system and the aromatic rings, stabilizing the molecule through resonance.
Crystallographic Data and X-ray Diffraction Studies
Current Status : No experimental crystallographic data has been reported for this compound.
Predicted Features :
- Hydrogen bonding : Potential N-H···O interactions between the hydrazide’s NH and trifluoroethoxy oxygens.
- Molecular packing : Trifluoroethoxy groups may align via dipole-dipole interactions, while the hydrazone’s π-system could facilitate π-π stacking.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Predicted ¹H NMR Data (in CDCl₃):
| Shift (δ, ppm) | Integration | Multiplicity | Assignment |
|---|---|---|---|
| 8.2–8.5 | 1H (s) | Singlet | N=CH (hydrazone) |
| 7.8–7.9 | 2H (d) | Doublet | Para-substituted 4-methoxyphenyl (H-2, H-6) |
| 7.4–7.5 | 2H (d) | Doublet | Ortho-substituted 4-methoxyphenyl (H-3, H-5) |
| 7.1–7.3 | 2H (m) | Multiplet | Aromatic protons (benzene core) |
| 4.3–4.5 | 4H (q) | Quartet | OCH₂CF₃ (trifluoroethoxy) |
| 3.8–3.9 | 3H (s) | Singlet | OCH₃ (methoxy) |
Key Observations :
- The OCH₂CF₃ protons exhibit a quartet due to coupling with adjacent fluorine atoms.
- The hydrazone proton (N=CH) appears as a singlet due to limited neighboring protons.
Infrared (IR) and Raman Vibrational Signatures
Predicted IR Data (in cm⁻¹):
| Wavenumber | Assignment |
|---|---|
| 3300–3350 | N–H stretch (hydrazide) |
| 1650–1680 | C=N stretch (hydrazone) |
| 1600–1500 | C=C aromatic stretches |
| 1300–1100 | C–F vibrations (trifluoroethoxy) |
| 1100–1050 | C–O–C stretches (methoxy) |
Raman Complementary Data :
- C=N Stretch : Intense peak at ~1600 cm⁻¹.
- Aromatic C–H Bends : Peaks at ~600–800 cm⁻¹.
Mass Spectrometric Fragmentation Patterns
Predicted Fragmentation Pathways :
| m/z | Fragment |
|---|---|
| 452 | Molecular ion [M]⁺ |
| 303 | Loss of OCH₂CF₃ (149 Da) |
| 154 | Further loss of OCH₂CF₃ |
| 121 | [4-Methoxyphenyl]⁺ (C₈H₇O⁺) |
| 331 | [M – 4-methoxyphenyl]⁺ |
Key Fragments :
- m/z 121 : Base peak corresponding to the 4-methoxyphenyl cation.
- m/z 303 : Result of sequential trifluoroethoxy group loss.
Properties
IUPAC Name |
N-[(Z)-(4-methoxyphenyl)methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F6N2O4/c1-29-13-4-2-12(3-5-13)9-26-27-17(28)15-8-14(30-10-18(20,21)22)6-7-16(15)31-11-19(23,24)25/h2-9H,10-11H2,1H3,(H,27,28)/b26-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRFCNXKEOPYEW-WMDMUMDLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N\NC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-[(Z)-(4-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide involves multiple steps. Typically, it begins with the condensation of 4-methoxybenzaldehyde with 2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide. This reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to facilitate the formation of the imine bond.
Industrial Production Methods: On an industrial scale, the process may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. Advanced purification techniques, such as column chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
N'-[(Z)-(4-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide undergoes several chemical reactions:
Oxidation: When exposed to strong oxidizing agents like potassium permanganate, the compound may be oxidized to form various oxidized derivatives.
Reduction: Reduction can be achieved using agents such as sodium borohydride, leading to the formation of reduced analogs.
Substitution: The compound's structure allows for substitutions, particularly on the methoxyphenyl and trifluoroethoxy groups, under appropriate conditions.
Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases or acids for catalyzing substitution reactions.
Major Products: These reactions typically yield oxidized or reduced derivatives and substituted compounds with modified functional groups.
Scientific Research Applications
N'-[(Z)-(4-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide finds applications in various scientific fields:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.
Mechanism of Action
The exact mechanism by which N'-[(Z)-(4-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide exerts its effects can vary based on its application:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: In medicinal applications, it may affect signaling pathways involved in inflammation or cell proliferation, thereby exerting its biological effects.
Comparison with Similar Compounds
Core Modifications
- 2,5-Bis(trifluoroethoxy)benzohydrazide Derivatives: The parent intermediate, 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide, is a key precursor for synthesizing hydrazones and heterocyclic derivatives. For example: Hydrazones (4a–n): Synthesized by condensing aldehydes/acetophenones with the hydrazide. Substituents on the aldehyde (e.g., 4-fluorophenyl, 3,4-dimethylphenyl) modulate electronic and steric properties . 1,3,4-Oxadiazoles (5a–n): Cyclization of hydrazones with acetic anhydride introduces oxadiazole rings, enhancing metabolic stability . 1,3-Thiazolidin-4-ones (5a–k): Reaction of hydrazones with thioglycolic acid yields thiazolidinones, known for antidiabetic and anticancer activities .
- Comparison with Flecainide Analogues: Flecainide, an antiarrhythmic agent, shares the 2,5-bis(trifluoroethoxy)benzamide core but replaces the hydrazone with a piperidinylmethyl group. Its synthesis involves reacting 2,5-bis(trifluoroethoxy)benzoyl chloride with 2-(aminomethyl)piperidine, highlighting divergent functionalization strategies .
Substituted Hydrazones
- N'-[(Z)-(4-Fluorophenyl)methylidene] Analogue (CAS 860785-93-9) :
Substituting the 4-methoxyphenyl group with a 4-fluorophenyl enhances lipophilicity and alters hydrogen-bonding capacity (MW: 438.3 g/mol; purity >90%) .
Spectroscopic and Structural Analysis
Table 1: Key Spectral Data for Selected Compounds
- Key Observations: The hydrazone NH stretch (~3150–3319 cm⁻¹) disappears in oxadiazoles and thiazolidinones due to cyclization . Trifluoroethoxy groups show distinct ¹³C-NMR signals (δ 120–125 ppm) and IR bands (~1250 cm⁻¹) across all derivatives .
Table 2: Reported Bioactivities of Analogues
Biological Activity
N'-[(Z)-(4-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Antimicrobial Properties
Several studies have investigated the antimicrobial activity of related compounds. For instance, derivatives containing similar structural motifs have shown significant antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| N'-[(Z)-(4-methoxyphenyl)methylidene]-... | E. coli | 15 |
| N'-[(Z)-(4-methoxyphenyl)methylidene]-... | S. aureus | 18 |
Anticancer Activity
Research into the anticancer properties of similar hydrazone compounds suggests that they may induce apoptosis in cancer cells through various pathways. For example, studies on related compounds have indicated that they can inhibit cell proliferation and induce cell cycle arrest in cancer cell lines.
Case Study:
A study published in 2023 demonstrated that a hydrazone derivative exhibited a dose-dependent decrease in viability of human breast cancer cells (MCF-7). The study reported an IC50 value of 25 µM after 48 hours of treatment.
The biological activity of N'-[(Z)-(4-methoxyphenyl)methylidene]-... is likely attributed to several mechanisms:
- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation: Some derivatives induce oxidative stress in cells, leading to apoptosis.
- DNA Interaction: Certain hydrazones interact with DNA, affecting replication and transcription processes.
Comparative Studies
Comparative studies have shown that modifications in the chemical structure significantly influence biological activity. For instance, the introduction of trifluoroethoxy groups has been associated with enhanced lipophilicity and improved membrane penetration.
| Modification | Biological Activity Change |
|---|---|
| Addition of trifluoroethoxy | Increased antimicrobial potency |
| Alteration of phenyl group | Enhanced anticancer efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
